"2-amino-N-methylbenzenesulfonamide" fundamental properties
"2-amino-N-methylbenzenesulfonamide" fundamental properties
An In-depth Technical Guide on the Core Properties of 2-amino-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-amino-N-methylbenzenesulfonamide (CAS No: 16288-77-0). It includes detailed information on its chemical and physical characteristics, spectral data, a validated synthesis protocol, and known biological and safety information. The data is presented in a structured format with clear tables and diagrams to facilitate understanding and application in research and development settings.
Chemical and Physical Properties
2-amino-N-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with an amino group and an N-methylsulfonamide group at the ortho positions.
Identifiers and Structure
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-methylbenzenesulfonamide | [1] |
| CAS Number | 16288-77-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| SMILES | CNS(=O)(=O)C1=CC=CC=C1N | [1] |
| InChI | InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | [1] |
| InChIKey | SSEZSHJJNNLTQI-UHFFFAOYSA-N | [1][3] |
Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Exact Mass | 186.04629874 Da | [1][3] |
| Topological Polar Surface Area | 80.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectral Information
Spectral data is crucial for the identification and characterization of 2-amino-N-methylbenzenesulfonamide.
| Spectrum Type | Data Highlights | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s 2H), 2.370-2.374 (d, 3H, J=1.6Hz) | [4] |
| ¹³C NMR | Computed chemical shifts are available. | [3] |
| Mass Spectrometry | Available spectral data can be found on NIST and SpectraBase. | [1] |
Synthesis and Experimental Protocols
A common synthetic route to 2-amino-N-methylbenzenesulfonamide involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.[4] A related method for a similar compound involves the chlorosulfonation of p-nitrotoluene, followed by amidation and reduction.[5]
Detailed Synthesis Protocol
This protocol is adapted from a documented procedure for the synthesis of 2-amino-N-methylbenzenesulfonamide.[4]
Step 1: Synthesis of N-methyl-2-nitrobenzenesulfonamide
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React 2-nitrobenzenesulfonyl chloride with methylamine.
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The specific solvent, temperature, and workup conditions for this step are based on standard sulfonamide formation reactions.
Step 2: Reduction to 2-amino-N-methylbenzenesulfonamide [4]
-
Dissolve N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL).
-
Add a 10% palladium on carbon (Pd/C) catalyst (2 g) to the solution.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Upon completion, remove the Pd/C catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-amino-N-methylbenzenesulfonamide.
-
The reported yield for this step is approximately 98% (22 g).[4]
Biological Activity and Applications
While specific biological activities for 2-amino-N-methylbenzenesulfonamide are not extensively documented in the provided results, the broader class of sulfonamides is of significant interest in medicinal chemistry.
-
Potential as Diuretics : Amides of 2-aminobenzenesulfonic acid have been investigated as precursors to 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds proposed to have diuretic properties.[4]
-
Dye Intermediate : The compound is noted for its use as a dye component.[4]
-
Cardiovascular Effects : Other benzenesulfonamide derivatives have been shown to affect the cardiovascular system, with some demonstrating the ability to decrease perfusion pressure and coronary resistance, potentially through the inhibition of calcium channels.[6]
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-amino-N-methylbenzenesulfonamide is associated with several hazards.[1]
| GHS Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[7] Avoid breathing dust and wash hands thoroughly after handling.[4][7] For detailed safety information, consult the full Safety Data Sheet (SDS) from a supplier.
References
- 1. 2-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 1132840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-AMINO-N-METHYLBENZENESULFONAMIDE | 16288-77-0 [amp.chemicalbook.com]
- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 7. fishersci.com [fishersci.com]
